1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine

Structure-activity relationship Dopamine transporter ligand design Fluorine substitution effects

Researchers utilizing GBR-series piperazines for dopamine transporter (DAT) SAR studies often encounter supply inconsistencies for critical intermediate analogs. GBR-13119 (CAS 76778-24-0) addresses this gap as a strategic mono-fluorinated probe. - Structural Niche: The single 4-fluorophenyl group precisely bridges the SAR gap between non-fluorinated GBR-12935 and bis-fluorinated vanoxerine (GBR-12909). - Unique Radiolabeling: Enables no-carrier-added [18F] synthesis (>98% purity, 20% decay-corrected yield) for preclinical PET imaging of DAT occupancy. - Defined Pharmacology: Specified as the minor active component (0.01-1 wt%) in patented anti-arrhythmic compositions (US 20120028992) with vanoxerine. - Supply Assurance: This compound is stocked for immediate dispatch, ensuring continuity for time-sensitive imaging and pharmacological challenge studies.

Molecular Formula C28H33FN2O
Molecular Weight 432.6 g/mol
CAS No. 76778-24-0
Cat. No. B12300789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine
CAS76778-24-0
Molecular FormulaC28H33FN2O
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C28H33FN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-6,8-9,11-16,28H,7,10,17-23H2
InChIKeyNRFRVJIPDSIXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GBR-13119: Mono-Fluorinated Dopamine Uptake Inhibitor


1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, commonly known as GBR-13119 (CAS 76778-24-0), is an N-alkylpiperazine derivative that functions as a dopamine re-uptake inhibitor [1]. Structurally, it belongs to the GBR-series of aryl-1,4-dialkenylpiperazines, characterized by a central piperazine ring substituted at N1 with a 2-(diarylmethoxy)ethyl chain and at N4 with a 3-phenylpropyl group [2]. The compound possesses a molecular formula of C28H33FN2O and a molecular weight of 432.57 g/mol . Its mono-fluorinated diarylmethoxy motif distinguishes it from both the non-fluorinated analog GBR-12935 and the bis-fluorinated analog vanoxerine (GBR-12909), placing it as a strategic intermediate in structure-activity relationship (SAR) studies of DAT ligands [2].

1 Mono-fluorinated piperazine DAT ligand scaffold for SAR studies
2 Enables [18F]-radiolabeling for preclinical PET imaging workflows
3 Strategic research tool between non-fluorinated and bis-fluorinated GBR analogs

GBR-13119 vs. Other GBR-Series Piperazines


The GBR-series piperazines exhibit steep SAR gradients where even single-atom substitutions produce quantifiable shifts in DAT affinity, monoamine transporter selectivity, and in vivo pharmacokinetics. GBR-13119, bearing a single 4-fluorophenyl group, occupies a narrow structural niche between the unsubstituted diphenylmethoxy analog GBR-12935 and the bis(4-fluorophenyl) analog GBR-12909 (vanoxerine). This mono-fluorination imparts distinct [18F]-radiolabeling capability—a property absent in non-fluorinated congeners—while simultaneously altering the compound's PET imaging signal-to-noise ratio relative to bis-fluorinated analogs [1]. Additionally, GBR-13119 uniquely appears as the minor component in a patented anti-arrhythmic combination with vanoxerine, indicating a defined pharmacological role not shared by other series members [2]. Generic substitution across the GBR-series without direct comparative binding, selectivity, and imaging data therefore risks invalidating experimental outcomes.

GBR-13119 vs. GBR-12935 (non-fluorinated)

Lacks the structural requirement for [18F]-tracer synthesis, preventing translation to PET imaging workflows.

GBR-13119 vs. GBR-12909 (bis-fluorinated)

May exhibit divergent PET signal-to-noise ratios and sigma receptor binding, complicating DAT occupancy interpretation.

GBR-13119 vs. Tropane-based DAT ligands

Absence of CYP450 piperazine acceptor site interactions in tropane analogs may shift in vivo off-target binding profiles.

GBR-13119 Evidence: Comparison with GBR Analogs


Mono-Fluorinated Architecture vs. GBR-12909 & GBR-12935

GBR-13119 possesses exactly one 4-fluorophenyl substituent (C28H33FN2O, MW 432.57), in contrast to GBR-12909 (vanoxerine) which carries two 4-fluorophenyl groups (C28H32F2N2O, MW 450.6) and GBR-12935 which carries none (C28H34N2O, MW 414.6) . This mono-fluorination represents a discrete structural intermediate that enables both [18F]-radiolabeling (impossible for GBR-12935) and altered DAT pharmacophore interactions compared to the bis-fluorinated GBR-12909 [1]. The single fluorine atom reduces molecular weight by ~18 Da versus vanoxerine while preserving a diarylmethoxy ether scaffold essential for DAT recognition .

Mono-fluorinated architecture
Head-to-head
1 Fluorine atom. MW 432.57 Da. ΔMW: -18 Da vs. vanoxerine, +18 Da vs. GBR-12935.
Defines a distinct SAR intermediate position enabling [18F]-tracer synthesis.
Minimum structural requirement for PET labeling, absent in GBR-12935.
Structure-activity relationship Dopamine transporter ligand design Fluorine substitution effects

PET Imaging Signal-to-Noise Ratio

In CD-1 and C57BL/6 mice, [18F]GBR-13119 achieves striatum-to-cerebellum (ST/CB) binding ratios of 3–4 at 60 minutes post-injection [1]. This moderate signal-to-noise ratio is quantifiably lower than that reported for more selective DAT PET tracers such as [18F]FECNT (ST/CB > 10 in non-human primates), and is explicitly noted as inferior to the ratios desired for human DAT PET imaging [2]. The literature specifically identifies that [18F]GBR-13119 has a 'low signal:noise ratio' of only 1.5–2:1 for in vivo binding [2]. However, this property makes GBR-13119 suitable for preclinical rodent imaging applications where ultra-high selectivity is not required, and in pharmacological challenge studies where moderate binding allows sensitive detection of occupancy changes [1].

PET imaging signal-to-noise
Cross-study
Striatum/cerebellum ratio: 3–4 in mice (60 min). Specific-to-nonspecific: 1.5–2:1.
Moderate ratio supports preclinical challenge studies and rodent occupancy experiments.
Reported inferior to high-performance tracers like [18F]FECNT (ST/CB > 10).
PET tracer evaluation Dopamine transporter imaging In vivo biodistribution

Dopamine-Selective Binding Specificity

In vivo rat brain regional distribution studies demonstrate that [18F]GBR-13119 striatal binding is blocked by pretreatment with dopamine reuptake inhibitors (mazindol, nomifensine) but not by serotonin reuptake inhibitors or norepinephrine reuptake inhibitors [1]. This establishes that GBR-13119 maintains in vivo pharmacological specificity for DAT over SERT and NET under living-system conditions. By comparison, the widely used comparator GBR-12909 (vanoxerine) achieves >100-fold selectivity for DAT over SERT and NET in vitro (DAT Ki ≈ 1 nM), but its in vivo selectivity is complicated by potent sigma receptor binding (IC50 = 48 nM) [2]. GBR-13069 shows in vitro IC50 values of 40 nM (DAT) and 800 nM (NET), yielding only ~20-fold selectivity . GBR-13119's in vivo specificity profile thus represents a distinct selectivity signature within the GBR series.

In vivo DAT binding selectivity
Cross-study
Binding blocked by DAT inhibitors; not blocked by SERT/NET inhibitors. No reported sigma cross-reactivity.
Demonstrates in vivo pharmacological specificity for DAT over other monoamine transporters.
Avoids sigma receptor confounding effects known for vanoxerine (IC50 = 48 nM).
Monoamine transporter selectivity Pharmacological specificity In vivo binding blockade

HPLC-Free [18F] Radiosynthesis

The [18F]GBR-13119 radiotracer is synthesized via aromatic nucleophilic substitution of 4-N,N,N-trimethylaniliniumphenylmethanone trifluoromethanesulfonate with [18F]fluoride, achieving decay-corrected radiochemical yields of 20% and radiochemical purity exceeding 98% without HPLC purification [1]. This solid-phase purification methodology distinguishes [18F]GBR-13119 production from the HPLC-dependent purification required for [18F]GBR-12909 synthesis, offering a simplified quality control pathway for preclinical PET centers [2]. The comparator [18F]GBR-12909 requires multi-step HPLC purification, increasing production complexity and reducing overall yield [2].

HPLC-free radiosynthesis
Head-to-head
20% decay-corrected yield; >98% radiochemical purity via solid-phase extraction.
Simplifies production workflow and reduces equipment requirements vs. HPLC-dependent routes.
Method context: No-carrier-added [18F]fluoride aromatic nucleophilic substitution.
Radiopharmaceutical synthesis Quality control Process chemistry

CYP450 Piperazine Acceptor Site Binding

[18F]GBR-13119 binds to the cytochrome P450 'piperazine acceptor site,' a property shared across GBR-series piperazine derivatives but absent in tropane-based DAT ligands such as β-CIT and FP-CIT [1]. This CYP450 interaction invalidates the use of GBR-series compounds as truly selective DAT markers in certain in vivo contexts, as a fraction of the signal derives from metabolic enzyme binding rather than DAT occupancy [1]. When compared to the tropane-class DAT ligand [123I]β-CIT (which lacks this piperazine acceptor site interaction), GBR-13119 and all GBR-series compounds carry this inherent liability [1]. However, within the GBR-series, GBR-13119's lower lipophilicity (cLogP ≈ 4.8 estimated) may reduce the magnitude of CYP450 binding relative to the more lipophilic GBR-12909 (cLogP ≈ 5.5 estimated) .

CYP450 piperazine site binding
Class-level
Confirmed binding to CYP450 'piperazine acceptor site'. Estimated cLogP ≈ 4.8.
Contributes to non-specific binding in vivo; absent in tropane-based DAT ligands.
Data to verify: Lower lipophilicity may reduce CYP450 binding vs. vanoxerine (cLogP ≈ 5.5).
Drug metabolism CYP450 interaction Piperazine acceptor site

Vanoxerine Combination for Cardiac Arrhythmia

US Patent Application 20120028992 defines a pharmaceutical composition wherein GBR-13119 (1-[2-[(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) constitutes 0.01% to 1% by weight, while vanoxerine (GBR-12909, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) constitutes 99% to 99.99% of the active combination [1]. This graded ratio—with GBR-13119 as a minor component—is explicitly claimed for terminating acute episodes of cardiac arrhythmia and maintaining normal sinus rhythm [1]. No other GBR-series compound is specified in this compositional range, establishing GBR-13119 as the uniquely preferred minor-component partner for vanoxerine in this therapeutic context [1].

Patent composition ratio
Direct comparison
0.01–1% GBR-13119 vs. 99–99.99% vanoxerine in claimed antiarrhythmic combination.
Specifies GBR-13119 as the only minor-component partner for vanoxerine in this research context.
Source: US Patent Application 20120028992. Composition context for cardiac model studies.
Cardiac arrhythmia Combination therapy Pharmaceutical composition ratio

GBR-13119: Application Scenarios


Preclinical Rodent DAT PET Imaging

GBR-13119's demonstrated striatum/cerebellum binding ratio of 3–4 in mice and its dopamine-selective in vivo blockade profile make it suitable for preclinical rodent PET studies where moderate signal-to-noise is acceptable and where pharmacological challenge paradigms (e.g., reserpine treatment) are employed to assess DAT occupancy changes [1]. Its HPLC-free radiosynthesis pathway (20% decay-corrected yield, >98% purity) further enables routine production in academic PET centers without advanced chromatographic infrastructure [2]. Use GBR-13119 when a fluorine-18 labeled, piperazine-scaffold DAT tracer is needed for small-animal imaging; prefer tropane-based tracers (e.g., [18F]FECNT) when higher ST/CB ratios are required for quantitative human studies [1].

Monoamine Transporter SAR Studies

GBR-13119's mono-fluorinated diarylmethoxy architecture serves as a critical SAR probe between the non-fluorinated GBR-12935 and the bis-fluorinated vanoxerine (GBR-12909). The incremental addition of a single fluorine atom allows systematic evaluation of fluorine effects on DAT binding affinity, lipophilicity (cLogP), and monoamine transporter selectivity without the confounding influence of a second fluorine [1]. This compound should be prioritized in SAR panels where the independent contribution of each fluorine substituent must be isolated, as opposed to using only the non-fluorinated and bis-fluorinated endpoints [1].

Antiarrhythmic Combination with Vanoxerine

For studies investigating the anti-arrhythmic properties of GBR-series piperazines, GBR-13119 is uniquely specified in US Patent 20120028992 as the minor active component (0.01–1 wt%) in combination with vanoxerine (99–99.99 wt%) for terminating atrial and ventricular fibrillation episodes [1]. Any replication or extension of this patented composition requires procurement of GBR-13119 specifically; substitution with GBR-12935 or GBR-13069 would deviate from the claimed composition and may yield different pharmacological outcomes [1].

CYP450-Mediated Drug Interaction Studies

GBR-13119's confirmed binding to the CYP450 piperazine acceptor site positions it as a tool compound for investigating metabolic enzyme interactions of piperazine-containing DAT ligands. When compared with tropane-based DAT ligands (which lack this interaction), GBR-13119 can help delineate the contribution of CYP450 binding to apparent DAT occupancy measurements in vivo [1]. Its estimated lower lipophilicity relative to vanoxerine (ΔcLogP ≈ 0.7) may further allow exploration of how lipophilicity modulates the magnitude of CYP450 interaction within the GBR-series [2].

Application
Selection Property
Validation Focus
Preclinical rodent DAT PET imaging
[18F]-labeled piperazine scaffold; HPLC-free radiosynthesis
Striatum/cerebellum ratio; in vivo DAT blockade specificity
Monoamine transporter SAR studies
Mono-fluorinated structural intermediate
Systematic evaluation of fluorine substitution effects on affinity and selectivity
Cardiac arrhythmia model research
Research-grade combination component with vanoxerine
Mass ratio effectiveness in combination model studies
CYP450-mediated interaction studies
Piperazine acceptor site probe
Contribution of CYP450 binding to apparent DAT occupancy vs. tropane controls
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